molecular formula C13H15NOS B7489242 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide

Cat. No.: B7489242
M. Wt: 233.33 g/mol
InChI Key: PZPNTCUPGZJLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[221]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide is a complex organic compound that features a bicyclic structure with a norbornene backbone

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine, chlorine, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The thiophen-2-ylmethyl group can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophen-2-ylmethyl group in Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide imparts unique electronic and steric properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its simpler analogs.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(14-8-11-2-1-5-16-11)12-7-9-3-4-10(12)6-9/h1-5,9-10,12H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPNTCUPGZJLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.